An In-depth Technical Guide to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one
An In-depth Technical Guide to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one is a heterocyclic organic compound featuring a benzimidazolone core with two amino functional groups. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its structural similarity to endogenous purines suggests potential interactions with biological macromolecules, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| CAS Number | 55621-49-3 | [1][2] |
| Appearance | Brown to very dark red-brown solid | [1][3][4] |
| Melting Point | >300 °C | [1][3][4] |
| Solubility | Slightly soluble in DMSO and water | [1][3][4] |
| pKa (predicted) | 11.11 ± 0.30 | [3][4] |
Synthesis
A detailed method for the preparation of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one has been described in the patent CN102584713A. The synthesis is a two-step process involving nitration of benzimidazolone followed by a reduction reaction.
Experimental Protocol: Synthesis of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one
Step 1: Nitration of Benzimidazolone to 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one
-
In a reaction vessel, dissolve benzimidazolone in 1,2-dichloroethane (mass ratio of 1:3 to 1:10).
-
Slowly add fuming nitric acid (molar ratio of benzimidazolone to nitric acid is 1:2.2 to 1:2.6).
-
Add phosphorus pentoxide as a catalyst (1-10% of the mass of benzimidazolone).
-
Maintain the reaction temperature between 50-90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solution and filter to isolate the crude 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one.
-
Wash the solid product.
Step 2: Reduction of 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one
-
In a reaction vessel, heat a mixture of water, hydrochloric acid, and iron powder to 50-100 °C.
-
Add the 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one from Step 1 in batches. The molar ratio of the dinitro compound to hydrochloric acid to iron powder should be 1:2.4:8. Water is used as a solvent in 10-100 times the mass of the dinitro compound.
-
Maintain the reaction at the elevated temperature for 1-5 hours.
-
Filter the hot reaction mixture.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the solid 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one by filtration.
Biological Activities and Potential Applications
While extensive primary research on the specific biological activities of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one is limited in publicly accessible literature, preliminary studies and research on analogous compounds suggest potential antimicrobial and anticancer properties.[1]
Antimicrobial Activity
Some secondary sources suggest that 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] However, verifiable Minimum Inhibitory Concentration (MIC) values from primary research are not currently available. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] For context, a selection of benzimidazole derivatives has demonstrated a range of antimicrobial activities, as shown in the table below.
Table: Antimicrobial Activity of Selected Benzimidazole Derivatives (Reference Data)
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli ATCC 25922 | <4 | [5] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus ATCC 25923 | <4 | [5] |
| 5-nitro-2-aryl substituted-1H-benzimidazoles | Various bacteria and fungi | Not specified | [6] |
| 2,5-disubstituted furan derivatives with benzimidazole | E. coli, S. aureus | Not specified | [7] |
Anticancer Activity
Derivatives of benzimidazole are a well-established class of compounds with significant anticancer activity, acting through various mechanisms including inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[8] Preliminary reports suggest that 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one may induce apoptosis in cancer cell lines.[1] However, specific IC₅₀ values for this compound are not available in the primary literature. The table below presents the anticancer activity of some related benzimidazole derivatives.
Table: Anticancer Activity of Selected Benzimidazole Derivatives (Reference Data)
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 5-fluoro-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Breast Cancer Cells | Not specified | Microtubule inhibitor | [8] |
| 4,5,6,7-tetraiodobenzimidazole (TIBI) | Not specified | 0.023 | Protein kinase CK2 inhibitor | [8] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 human cancer cell lines | 0.43 - 7.73 | Tubulin inhibitor | [8] |
Potential Mechanisms of Action
The biological effects of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one are likely attributable to its ability to interact with various molecular targets. The proposed mechanisms, based on its chemical structure and studies of related compounds, include enzyme inhibition and DNA interaction.[1]
Enzyme Inhibition
The benzimidazole scaffold is a common feature in many enzyme inhibitors. It is hypothesized that 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one could act as an enzyme inhibitor by binding to the active site of target proteins, thereby blocking substrate access and inhibiting their function.[1]
References
- 1. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]

